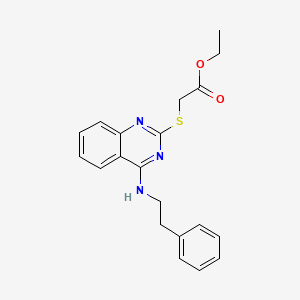

Ethyl 2-((4-(phenethylamino)quinazolin-2-yl)thio)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinazolinone derivatives, which Ethyl 2-((4-(phenethylamino)quinazolin-2-yl)thio)acetate is a part of, involves various methods. One common approach involves the reaction of anthranilic acid with excess formamide at 120°C in open air, also known as the Niementowski reaction . Another method involves the reaction of 2-aminobenzoic acid and phenyl isothiocyanate, followed by thiation of the produced compound with phosphorus pentasulphide in boiling anhydrous pyridine .Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be inferred based on mass spectral, infrared, and NMR spectral data, as well as elemental analytical data . The quinazoline ring forms a dihedral angle of 86.83 (5) with the phenyl ring .Chemical Reactions Analysis

Quinazolinone derivatives have diverse reactivity. The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents were discussed .科学的研究の応用

Quinazolin-4-one Derivatives from Streptomyces Isolates

A study involving the isolation of several 1H-quinazolin-4-one derivatives from Streptomyces sp. isolate GW23/1540 highlighted the extraction of new natural products with no activity against a range of microorganisms and algae. This research demonstrates the potential of ethyl 2-((4-(phenethylamino)quinazolin-2-yl)thio)acetate derivatives in contributing to the discovery of new compounds from natural sources with possible applications in pharmaceutical research (Maskey et al., 2004).

Anticonvulsant Activity of 4-Thiazolidinones

Another study synthesized two series of regioisomer 4-thiazolidinones, showcasing their anticonvulsant activity. This research indicates the potential for derivatives of this compound in developing new anticonvulsant drugs (Gürsoy & Terzioğlu, 2005).

Antitumor Agents Design

A novel series of anilide and substituted phenyl 2-(3-phenethyl-4(3H)quinazolin-2-ylthio)acetate compounds were synthesized and evaluated for their in-vitro antitumor activity, with compound 15 showing remarkable broad-spectrum antitumor activity. This study provides insight into the potential therapeutic applications of this compound derivatives in cancer treatment (Al-Suwaidan et al., 2013).

Synthesis and Antiviral Activity

Research on the synthesis of new (quinazolin-4-ylamino)methylphosphonates via microwave irradiation for antiviral applications highlighted the potential of this compound derivatives in the development of antiviral drugs. Some of the synthesized compounds displayed antiviral activity against Tobacco mosaic virus (TMV), suggesting a new avenue for the development of antiviral agents (Luo et al., 2012).

Histone Deacetylase-6 Inhibitors for Alzheimer's Treatment

A study on novel quinazolin-4-one derivatives containing a hydroxamic acid moiety as selective histone deacetylase-6 inhibitors for the treatment of Alzheimer's disease showed promising results. These compounds enhanced synaptic activities and decreased β-amyloid aggregation, indicating the potential of this compound derivatives in the treatment of Alzheimer's and related neurodegenerative diseases (Yu et al., 2013).

将来の方向性

The future directions for research on Ethyl 2-((4-(phenethylamino)quinazolin-2-yl)thio)acetate and similar compounds could include further exploration of their biological activities, such as antibacterial, antifungal, and anticancer agents . Additionally, the development of new synthesis methods and the study of their mechanism of action could be areas of interest .

作用機序

Target of Action

It is known that quinazolinone derivatives, which this compound is a part of, have a wide range of pharmacological activities . They have been used as analgesics, anti-inflammatory agents, diuretics, anticonvulsants, potential antispasmodics, long-acting sedatives, bronchodilators, and choleretic agents . Some derivatives have also shown potent antihypertensive, antihistaminic, and anticancer activities .

Mode of Action

It is known that quinazolinone derivatives can directly affect ion channels or indirectly influence the synthesis, metabolism, or function of neurotransmitters or receptors that control channel opening and closing .

Biochemical Pathways

These might include pathways related to pain perception, inflammation, fluid balance, nerve signal transmission, muscle relaxation, sedation, bronchodilation, bile production, blood pressure regulation, histamine response, and cell growth .

Result of Action

One study has shown that a similar compound was tested against the caco cell line in vitro, and it showed some level of anticancer activity .

特性

IUPAC Name |

ethyl 2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-2-25-18(24)14-26-20-22-17-11-7-6-10-16(17)19(23-20)21-13-12-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIJWTRPWXBNNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2970125.png)

![2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzaldehyde](/img/structure/B2970134.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2970135.png)

![N-(4-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970138.png)

![2-Oxabicyclo[2.1.1]hexan-1-ylmethanamine;hydrochloride](/img/structure/B2970143.png)